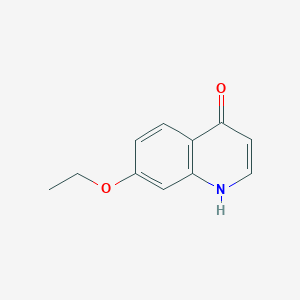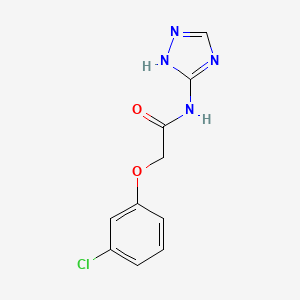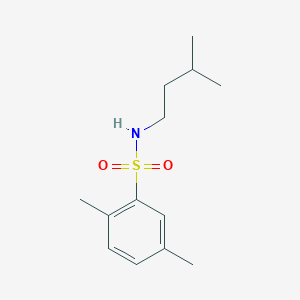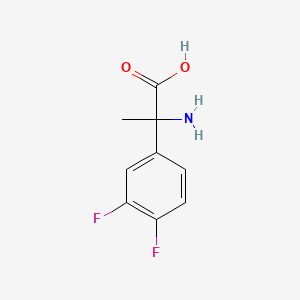
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C({10})H({9})F({3})O({2}) It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-trifluoromethoxybenzaldehyde and propargyl alcohol.
Reaction Conditions: A common method involves the use of a base such as potassium carbonate (K(_2)CO(_3)) in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Reaction Mechanism: The reaction proceeds via a nucleophilic addition of the propargyl alcohol to the aldehyde group, followed by a reduction step to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: The use of catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Optimization: Optimization of reaction parameters like temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenol chain can be reduced to form a saturated alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Hydrogen gas (H(_2)) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-one.
Reduction: Formation of 3-(4-Trifluoromethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Trifluoromethylphenyl)prop-2-en-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(4-Methoxyphenyl)prop-2-en-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(4-Fluorophenyl)prop-2-en-1-ol: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals or advanced materials.
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1+ |
Clave InChI |
AQJMZIMWXVFCCI-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/CO)OC(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C=CCO)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)

![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)
